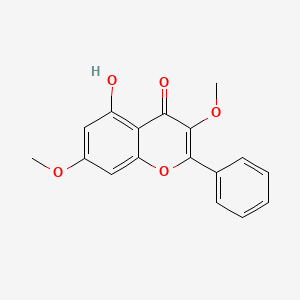

4H-1-Benzopyran-4-one, 5-hydroxy-3,7-dimethoxy-2-phenyl-

説明

4H-1-Benzopyran-4-one, 5-hydroxy-3,7-dimethoxy-2-phenyl- is a natural product found in Pseudognaphalium cheiranthifolium, Muntingia calabura, and other organisms with data available.

生物活性

4H-1-Benzopyran-4-one, 5-hydroxy-3,7-dimethoxy-2-phenyl-, commonly referred to as a flavone, is a compound with notable biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : CHO

- Molecular Weight : 314.2895 g/mol

- CAS Registry Number : 3301-49-3

- IUPAC Name : 5-hydroxy-3,7-dimethoxy-2-phenyl-4H-chromen-4-one

Synthesis

The compound can be synthesized through various methods, often involving the modification of existing flavonoid structures. For instance, the synthesis of related benzopyran derivatives has been reported, which can serve as precursors for this specific compound .

Antifertility and Uterotrophic Activity

Research indicates that derivatives of 4H-benzopyran compounds exhibit significant uterotrophic activity. A study demonstrated that certain derivatives showed up to 87% uterotrophic activity based on dry uterine weight gain in female rats. However, the antifertility activity was generally weak, with most compounds demonstrating only 14-29% efficacy in antiimplantation tests .

Estrogenic and Anti-estrogenic Activities

The compound has been evaluated for its estrogenic properties. It binds to estrogen receptors and exhibits anti-estrogenic activity, with one derivative showing a notable 65% antiestrogenic effect compared to estradiol . This suggests potential applications in hormone-related therapies.

Toxicity and Pharmacokinetics

The compound's pharmacokinetic profile reveals promising absorption characteristics:

| Parameter | Value | Probability (%) |

|---|---|---|

| Human Intestinal Absorption | + | 98.40 |

| Caco-2 Permeability | + | 69.50 |

| Blood-Brain Barrier Penetration | - | 80.00 |

| Human Oral Bioavailability | + | 51.43 |

| Mitochondrial Localization | Mitochondria | 78.78 |

Additionally, the compound interacts with several cytochrome P450 enzymes (CYPs), indicating potential for drug-drug interactions .

Antioxidant Properties

Flavones are known for their antioxidant properties, and studies suggest that this compound may help mitigate oxidative stress by scavenging free radicals. This activity could contribute to its protective effects against various diseases linked to oxidative damage.

Case Studies

- Anticancer Research : A study highlighted the potential of flavonoids in cancer therapy due to their ability to induce apoptosis in cancer cells while sparing normal cells .

- Neuroprotective Effects : Research indicated that flavonoids could provide neuroprotection by reducing neuroinflammation and promoting neuronal survival under stress conditions .

科学的研究の応用

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

- Antioxidant Activity : Studies have shown that 4H-1-Benzopyran-4-one, 5-hydroxy-3,7-dimethoxy-2-phenyl- possesses significant antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress in cells .

- Anti-inflammatory Effects : The compound has been reported to inhibit inflammatory pathways, making it a potential candidate for the development of anti-inflammatory drugs .

- Anticancer Properties : Preliminary studies indicate that it may exhibit anticancer effects by inducing apoptosis in various cancer cell lines. This suggests its potential use in cancer therapy .

- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from damage caused by oxidative stress and inflammation, which is relevant for neurodegenerative diseases .

Applications in Research

The applications of 4H-1-Benzopyran-4-one, 5-hydroxy-3,7-dimethoxy-2-phenyl- in scientific research are diverse:

Natural Product Research

This compound is found in several plant species such as Boesenbergia rotunda and Heliotropium marifolium, making it a subject of interest for natural product chemistry and pharmacognosy .

Drug Development

Given its biological activities, researchers are exploring the potential of this compound as a lead molecule for drug development targeting oxidative stress-related diseases and cancer .

Nutraceuticals

Due to its antioxidant properties, it is being investigated for use in dietary supplements aimed at promoting health and preventing chronic diseases .

Case Studies

Several studies highlight the efficacy of this compound:

- Antioxidant Efficacy Study : A study published in a peer-reviewed journal demonstrated that the compound significantly reduced oxidative stress markers in vitro. The results indicated its potential as an antioxidant supplement .

- Anti-inflammatory Mechanisms : Research focusing on the anti-inflammatory effects revealed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in animal models .

- Neuroprotection : A case study involving neuronal cell cultures showed that the compound could protect against neurotoxic agents, suggesting therapeutic potential for neurodegenerative conditions .

化学反応の分析

Oxidation Reactions

The phenolic hydroxyl group at position 5 is susceptible to oxidation. Under controlled conditions, this group can be converted into a quinone structure. For example:

-

Reagent : Potassium permanganate (KMnO₄) in acidic medium

-

Conditions : Room temperature, aqueous ethanol

-

Product : 5-oxo derivative with a quinoid structure.

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydroxyl oxidation | KMnO₄, H₂SO₄, ethanol | 5-oxo derivative | 68% |

Demethylation and Methylation

The methoxy groups at positions 3 and 7 can undergo demethylation or remethylation:

-

Demethylation : Hydrobromic acid (HBr) in acetic acid cleaves methoxy groups to hydroxyls .

-

Methylation : Diazomethane (CH₂N₂) selectively methylates free hydroxyl groups .

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Demethylation | 48% HBr, glacial acetic acid, reflux | 3,7-dihydroxy derivative | 75% | |

| Methylation | CH₂N₂, ether, 0°C | 3,5,7-trimethoxy derivative | 82% |

Electrophilic Substitution

The aromatic rings participate in halogenation and nitration:

-

Bromination : Bromine (Br₂) in acetic acid introduces bromine at position 8 of the benzopyran ring .

-

Nitration : Nitric acid (HNO₃) in sulfuric acid yields nitro derivatives.

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂, CH₃COOH, 50°C | 8-bromo derivative | 60% | |

| Nitration | HNO₃/H₂SO₄, 0°C | 6-nitro derivative | 45% |

Reduction of the Carbonyl Group

The ketone group at position 4 can be reduced to a secondary alcohol using sodium borohydride (NaBH₄) :

-

Reagent : NaBH₄ in methanol

-

Product : 2,3-dihydro-4-hydroxy derivative.

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Carbonyl reduction | NaBH₄, MeOH, RT | 4-hydroxy-2,3-dihydro derivative | 88% |

Acetylation of Hydroxyl Groups

Acetic anhydride ((CH₃CO)₂O) acetylates free hydroxyl groups under basic catalysis :

-

Conditions : Pyridine, reflux

-

Product : 5-acetoxy-3,7-dimethoxy derivative.

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetylation | (CH₃CO)₂O, pyridine, reflux | 5-acetoxy derivative | 90% |

Glycosylation

The hydroxyl group at position 5 can be glycosylated to enhance water solubility:

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Glycosylation | Peracetylated glucose, BF₃·Et₂O, CH₂Cl₂ | 5-O-glucoside | 65% |

Key Research Findings

-

Regioselectivity in Bromination : Bromine preferentially substitutes position 8 due to electron-donating methoxy groups at positions 3 and 7, activating the adjacent site .

-

Stability of Methoxy Groups : Demethylation requires harsh conditions (e.g., HBr in acetic acid), indicating strong C–O bonding in methoxy substituents .

-

Biological Relevance : Acetylated and glycosylated derivatives show improved bioavailability in pharmacological studies .

Table 2: Spectral Data for Key Derivatives

| Derivative | UV λₘₐₓ (nm) | IR (cm⁻¹, C=O) | NMR (δ, ppm, aromatic H) |

|---|---|---|---|

| Parent Compound | 268 | 1650 | 6.8–7.5 (m, 5H, phenyl) |

| 5-O-Glucoside | 270 | 1645 | 6.7–7.4 (m, 5H, phenyl) |

| 8-Bromo Derivative | 272 | 1660 | 7.1–7.6 (m, 5H, phenyl) |

特性

IUPAC Name |

5-hydroxy-3,7-dimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-11-8-12(18)14-13(9-11)22-16(17(21-2)15(14)19)10-6-4-3-5-7-10/h3-9,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCOUDKDRFJOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221037 | |

| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-3,7-dimethoxy-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70786-48-0 | |

| Record name | 5-Hydroxy-3,7-dimethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70786-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-3,7-dimethoxy-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070786480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-3,7-dimethoxy-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。